N-isopropyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-isopropyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22F3N3O2S and its molecular weight is 449.49. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Characterization
Research into similar compounds, like the structures and properties of various N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has revealed intricate details about their molecular arrangements and intermolecular interactions. These studies highlight the significance of "V" shaped molecular structures and the role of hydrogen bonds and π interactions in determining the stability and reactivity of such compounds (Boechat et al., 2011).
Antimicrobial and Antitumor Activities
Compounds bearing the imidazole ring and acetamide groups have been explored for their antimicrobial and antitumor potentials. For instance, derivatives have shown promising antimicrobial activities, with some compounds exhibiting high activity against specific microbial strains. This underlines the potential of these compounds in the development of new antimicrobial agents (Fahim & Ismael, 2019). Furthermore, N-(6-arylbenzo[d]thiazol-2-yl)acetamides synthesized through C-C coupling methodology demonstrated significant urease inhibition, indicating their potential in addressing diseases associated with the urease enzyme (Gull et al., 2016).
Antioxidant Properties
Research into pyrazole-acetamide derivatives has provided insights into their antioxidant activities. Coordination complexes formed from these compounds have shown significant antioxidant properties, suggesting their utility in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2S/c1-14(2)27-20(29)13-31-21-26-12-19(16-6-4-15(3)5-7-16)28(21)17-8-10-18(11-9-17)30-22(23,24)25/h4-12,14H,13H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDCRBJXFNWYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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